REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1([C:11]2[O:15][N:14]=[C:13]([CH3:16])[N:12]=2)[CH2:10][CH2:9]1)(C)(C)C.O1CCOCC1.[ClH:24]>>[ClH:24].[CH3:16][C:13]1[N:12]=[C:11]([C:8]2([NH2:7])[CH2:10][CH2:9]2)[O:15][N:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC(=NO1)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by a stream of nitrogen
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |